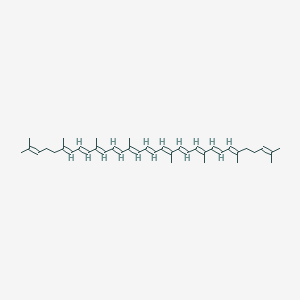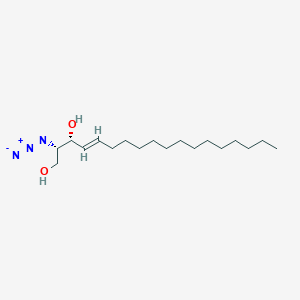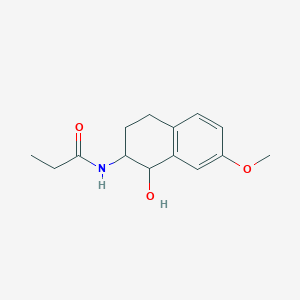![molecular formula C40H31ClN4O5 B016127 2-[5-[[2-[[Bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid CAS No. 502467-23-4](/img/structure/B16127.png)
2-[5-[[2-[[Bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , due to its structural complexity, involves a synthesis and analysis that likely encompasses aspects of heterocyclic chemistry, coordination chemistry, and the interaction of functional groups. Compounds with similar structural features are extensively studied for their potential applications in materials science, pharmacology, and as ligands in coordination chemistry due to their unique electronic and structural characteristics.
Synthesis Analysis
Synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure through a series of reactions, including cyclization, substitution, and coupling reactions. For example, the synthesis of complex heterocyclic compounds can involve the formation of key intermediates through reactions such as nucleophilic substitution followed by cyclization to form the core structure, and further functionalization to introduce additional substituents (Boča, Jameson, & Linert, 2011).
Molecular Structure Analysis
The molecular structure of complex organic molecules is characterized using techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling. These methods allow for the determination of the spatial arrangement of atoms within the molecule and the identification of key structural features, such as aromatic systems, chiral centers, and the stereochemistry of the molecule. The electronic structure can also be analyzed to understand the distribution of electrons within the molecule, which influences its chemical reactivity and interaction with other molecules.
Chemical Reactions and Properties
The chemical reactivity of complex organic molecules is influenced by their functional groups and molecular structure. Reactions can include electrophilic and nucleophilic substitutions, additions to multiple bonds, and redox reactions. The presence of heteroatoms and the arrangement of aromatic systems within the molecule can also affect its reactivity. These compounds may participate in coordination chemistry, forming complexes with metals, which can alter their properties and reactivity (Pazderski & Abramov, 2023).
科学的研究の応用
Antituberculosis Activity of Organotin Complexes
Organotin complexes exhibit significant antituberculosis activity, with specific emphasis on the structural diversity of the organotin moiety in the complexes. The nature of the ligand environment, the organic groups attached to the tin, the structure of the compound, toxicity, and the potential mechanism of action all influence the antituberculosis activity. It's noteworthy that triorganotin(IV) complexes display superior antituberculosis activity compared to diorganotin(IV) complexes, potentially due to the toxicity associated with the organic ligand, which decreases in the order of tri > di > mono-organotins (Iqbal, Ali, & Shahzadi, 2015).
Spectroscopic and Structural Properties of Compounds
The reaction of chloral with substituted anilines results in the formation of respective 2,2,2-trichloroethylidene anilines, which, upon treatment with thioglycolic acid, produce substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. This synthesis route offers insights into the conformation of the observed products through high-resolution magnetic resonance spectra and ab initio calculations, revealing interesting structural and spectroscopic properties (Issac & Tierney, 1996).
Biological Activity of Carboxylic Acids
Natural carboxylic acids derived from plants demonstrate various biological activities. The effect of structural differences on the antioxidant, antimicrobial, and cytotoxic activity of selected carboxylic acids has been reviewed. The structural differences, particularly the number of hydroxyl groups and conjugated bonds, significantly influence these properties, with specific carboxylic acids like rosmarinic acid showing high antioxidant activity, and others like caffeic acid displaying substantial antimicrobial properties (Godlewska-Żyłkiewicz et al., 2020).
Metal Influence on Electronic System of Ligands
Metals significantly influence the electronic systems of biologically important molecules like benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids, as well as 5-carboxyuracil. The perturbation of the electronic system by metals can be examined through various spectroscopic techniques, enabling predictions about the molecule's reactivity, durability of complex compounds, and affinity to enzymes (Lewandowski, Kalinowska, & Lewandowska, 2005).
作用機序
Target of Action
The compound’s structure suggests it may interact with various biological targets due to the presence of functional groups such as the bis(pyridin-2-ylmethyl)amino group .
Mode of Action
The presence of the bis(pyridin-2-ylmethyl)amino group suggests that it may interact with its targets through coordination bonds . The compound’s interaction with its targets could lead to changes in the target’s function, which could have downstream effects on various biological processes .
Biochemical Pathways
Based on the compound’s structure, it may be involved in various biochemical reactions, such as free radical reactions and nucleophilic substitutions .
Result of Action
The compound’s interaction with its targets could lead to changes in the target’s function, which could have downstream effects on various biological processes .
特性
IUPAC Name |
2-[5-[[2-[[bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H31ClN4O5/c41-33-19-31-37(20-36(33)47)50-39-30(38(31)28-12-2-3-13-29(28)40(48)49)15-16-35(46)32(39)21-44-34-14-4-1-9-25(34)22-45(23-26-10-5-7-17-42-26)24-27-11-6-8-18-43-27/h1-20,44,46H,21-24H2,(H,48,49) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNQTFFTOHVMJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3)NCC4=C(C=CC5=C4OC6=CC(=O)C(=CC6=C5C7=CC=CC=C7C(=O)O)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H31ClN4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408137 |
Source


|
| Record name | 2-[5-[[2-[[bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
683.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
502467-23-4 |
Source


|
| Record name | 2-[5-[[2-[[bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B16052.png)

![trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene](/img/structure/B16058.png)



![[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl](/img/structure/B16079.png)
![(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B16087.png)
![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16092.png)


![(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B16096.png)